Spiro[2.5]octan-6-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDATJQHUZRDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679370 | |
| Record name | 1-(Spiro[2.5]octan-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877201-35-9 | |
| Record name | Spiro[2.5]octane-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877201-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Spiro[2.5]octan-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving Spiro 2.5 Octan 6 Ylmethanamine
Strategies for the Construction of Spiro[2.5]octane Ring Systems
Synthesis of Spiro[2.5]octane Precursors (e.g., Spiro[2.5]octane-5,7-dione, Spiro[2.5]octan-6-one)
Key intermediates such as Spiro[2.5]octane-5,7-dione and Spiro[2.5]octan-6-one provide versatile handles for further functionalization.
Spiro[2.5]octane-5,7-dione has been synthesized through several routes. One general method involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This protocol is advantageous as it avoids the need for column chromatography, facilitating scalability. researchgate.net An alternative, multi-step process has been detailed in patent literature, starting from (1-cyanomethyl-cyclopropyl)-acetonitrile. This is hydrolyzed to (1-carboxymethyl-cyclopropyl)-acetic acid, which is then cyclized to form 6-oxa-spiro[2.5]octane-5,7-dione. Subsequent reaction with an alcohol, conversion to an acid chloride, methylation, and a final Claisen condensation yields the target dione (B5365651). google.comepo.org
A specific, scalable process starts with the reaction of 6-oxa-spiro[2.5]octane-5,7-dione with methanol (B129727) in toluene, catalyzed by 4-dimethylaminopyridine, to yield (1-(methoxycarbonyl)methyl-cyclopropyl)acetic acid. This intermediate is then treated with a base like sodium methoxide (B1231860) in a solvent such as tetrahydrofuran (B95107) to induce cyclization and form Spiro[2.5]octane-5,7-dione. google.com
Interactive Data Table: Synthesis of Spiro[2.5]octane-5,7-dione via Claisen Condensation google.com
| Step | Reactant | Reagents | Solvent | Temperature | Product |
| 1 | 6-Oxa-spiro[2.5]octane-5,7-dione | Methanol, 4-dimethylaminopyridine | Toluene | Reflux (~85°C) | (1-(Methoxycarbonyl)methyl-cyclopropyl)acetic acid |
| 2 | [1-(2-Oxo-propyl)-cyclopropyl]-acetic acid methyl ester | Sodium methoxide | Tetrahydrofuran | N/A | Spiro[2.5]octane-5,7-dione |
Spiro[2.5]octan-6-one is a crucial precursor for accessing C-6 functionalized derivatives. uni.lu A patented synthesis for the related Spiro[2.5]octan-5-one starts from 1,3-cyclohexanedione. The starting material is converted to 3-methoxy-cyclohexenone, which then undergoes a cyclization reaction with an ethyl Grignard reagent in the presence of a Lewis acid to afford 5-methoxyspiro[2.5]oct-4-ene. Subsequent treatment with p-toluenesulfonic acid yields Spiro[2.5]octan-5-one. google.com
Development of Novel Approaches for Spiro[2.5]octa-4,7-dien-6-one Synthesis
The synthesis of the highly strained Spiro[2.5]octa-4,7-dien-6-one core, which contains multiple quaternary centers, presents a significant synthetic challenge. An efficient, one-pot, metal-free approach has been developed utilizing a 1,6-conjugate addition-induced dearomatization of para-quinone methides. rsc.org This reaction proceeds in high yields under mild conditions. The process involves reacting a p-quinone methide with a nucleophile like diethyl 2-bromomalonate in the presence of a base. rsc.org
Interactive Data Table: One-Pot Synthesis of Spiro[2.5]octa-4,7-dien-6-one Derivatives rsc.org
| p-Quinone Methide Substrate | Nucleophile | Base | Solvent | Yield |
| 2,6-di-tert-butyl p-QM | Diethyl 2-bromomalonate | K2CO3 | CH3CN | Low Yield |
| 2,6-di-tert-butyl p-QM | Diethyl 2-bromomalonate | DBU | CH3CN | High Yield |
Approaches to Introduce Amine Functionality into the Spiro[2.5]octane Core
Directly introducing an amine group into the spiro[2.5]octane skeleton can be accomplished through several standard synthetic transformations, primarily utilizing ketone precursors like Spiro[2.5]octan-6-one.
Reductive amination is a primary method for converting ketones to amines. This reaction involves the condensation of the ketone with an amine (such as ammonia (B1221849) for a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.org For the synthesis of Spiro[2.5]octan-6-amine, Spiro[2.5]octan-6-one would be treated with ammonia and a suitable reducing agent.
Electrophilic amination offers an alternative route. This involves the reaction of a ketone-derived enolate with an electrophilic nitrogen source. Reagents such as azides or N-protected oxaziridines can serve as the electrophilic aminating agent. core.ac.uk The initial product is an α-amino ketone or a related derivative, which would require further reduction to obtain the target amine.
Targeted Synthesis of Spiro[2.5]octan-6-ylmethanamine
The synthesis of the title compound, this compound, requires the introduction of a one-carbon spacer between the cyclohexane (B81311) ring and the amine functionality.
Multistep Synthetic Routes and Reaction Optimizations
A direct, documented multistep synthesis for this compound is not readily found in peer-reviewed literature. However, a highly plausible and efficient route can be proposed based on the commercial availability of Spiro[2.5]octane-6-carbaldehyde . biosynth.comsigmaaldrich.com
This aldehyde serves as an ideal precursor for a one-pot reductive amination reaction. The aldehyde can be reacted with ammonia (or an ammonia source like ammonium (B1175870) formate) to form an intermediate imine. This imine is then reduced without isolation to yield the primary amine, this compound. A variety of reducing agents can be employed, with α-picoline-borane complex in methanol being a mild and effective option. organic-chemistry.org
Proposed Synthetic Route:
Imine Formation: Spiro[2.5]octane-6-carbaldehyde is condensed with ammonia.
In Situ Reduction: The resulting imine is reduced with a hydride-based reducing agent.
Interactive Data Table: General Conditions for Reductive Amination of Aldehydes organic-chemistry.org
| Substrate | Amine Source | Reducing Agent | Solvent | Conditions | Product |
| Aldehyde | Ammonia | α-Picoline-Borane | Methanol | Mild, often room temp. | Primary Amine |
| Aldehyde | Ammonia | Sodium Borohydride | Methanol | Mild, often room temp. | Primary Amine |
Stereoselective Synthesis and Chiral Resolution Strategies for Spiro[2.5]octanones and Related Systems
The creation of enantiomerically pure this compound requires stereocontrol during the synthesis. The C-6 position is a potential stereocenter, and its configuration can be established through various strategies, often involving the chiral precursor, Spiro[2.5]octan-6-one.
One approach is the stereoselective reduction of the ketone . If a chiral reducing agent or a chiral catalyst is used to reduce Spiro[2.5]octan-6-one, a chiral alcohol (Spiro[2.5]octan-6-ol) can be obtained. This alcohol can then be converted into the target amine via a Mitsunobu reaction with an appropriate nitrogen source (e.g., phthalimide, followed by deprotection) or by converting the alcohol to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with an amine source. This sequence typically proceeds with an inversion of stereochemistry at the C-6 center.
Alternatively, stereoselective electrophilic amination of a chiral enolate derived from Spiro[2.5]octan-6-one could be employed. The use of chiral aminating reagents can directly install the amino group with stereocontrol. core.ac.ukresearchgate.net However, this would yield an α-amino ketone, requiring subsequent reduction of the carbonyl group.
A more direct method would be the stereoselective reductive amination of the ketone. This can be achieved using a chiral auxiliary on the nitrogen or by employing a chiral catalyst, such as a SPINOL-derived borophosphate, which has been shown to be effective for the asymmetric reductive amination of other ketones.
Derivatization and Functionalization of this compound
The chemical architecture of this compound offers two primary sites for modification: the primary amine and the spiro[2.5]octane framework. These sites allow for a wide array of chemical transformations, enabling the synthesis of diverse analogs with potentially unique properties.
Chemical Modifications of the Primary Amine Moiety
The primary amine group of this compound is a nucleophilic center that readily participates in a variety of classical amine reactions. These reactions allow for the introduction of a wide range of functional groups, which can modulate the compound's physicochemical properties. As a weak base, the amine acts as a good nucleophile in these transformations. libretexts.org
Common modifications include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively.
Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to produce the corresponding N-(spiro[2.5]octan-6-ylmethyl)amides. This reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acidic byproduct. libretexts.org
Alkylation: The primary amine can be alkylated by reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium salts. libretexts.org The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org For instance, the formation of a related compound, spiro[2.5]octane-6-sulfonamide, has been documented, suggesting that this compound would undergo a similar transformation with sulfonylating agents. shachemlin.com
A summary of these potential derivatizations is presented in the table below.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl chloride | N-(spiro[2.5]octan-6-ylmethyl)acetamide |
| Alkylation | Methyl iodide | N-methyl-spiro[2.5]octan-6-ylmethanamine |
| Sulfonylation | Benzenesulfonyl chloride | N-(spiro[2.5]octan-6-ylmethyl)benzenesulfonamide |
This table represents expected products based on general amine reactivity.
Further Functionalization and Analog Generation of the Spiro[2.5]octane Core (e.g., Methanesulfonyl Fluoride (B91410) Derivatives)
Beyond the amine group, the spiro[2.5]octane core itself can be the subject of synthetic modifications, often starting from different precursors to generate a variety of analogs. The synthesis of functionalized spiro[2.5]octane systems is a key strategy for creating structural diversity.
One approach involves the synthesis of ketone precursors, such as spiro[2.5]octanones. For example, the methylenation of 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide can produce chiral spiro[2.5]octanones. researchgate.net Another key intermediate, spiro[2.5]octane-5,7-dione, can be synthesized through various routes, including the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters. google.com This dione is a valuable precursor for further chemical elaborations.
The generation of analogs can also be achieved through cycloaddition reactions. An efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using a 1,6-conjugate addition to para-quinone methides. rsc.orgresearchgate.net These dienones provide multiple reactive sites for further functionalization.
A specific example of a functionalized analog is a methanesulfonyl fluoride derivative. While the direct synthesis of Spiro[2.5]octan-6-ylmethanesulfonyl fluoride from the parent amine is not explicitly detailed in the provided search results, the existence of a related compound, spiro[2.5]octane-6-sulfonyl fluoride, indicates that such functionalization is synthetically accessible. The synthesis of sulfonyl fluorides can often be achieved from the corresponding sulfonic acids or their salts.
Below is a table of representative functionalized spiro[2.5]octane analogs and their precursors.
| Precursor/Starting Material | Synthetic Method | Functionalized Analog |
| 2-Arylidene-cyclohexanone | Methylenation with dimethylsulfoxonium methylide | Chiral spiro[2.5]octanone |
| [1-(2-Oxo-propyl)-cyclopropyl]-acetic acid ester | Claisen condensation | Spiro[2.5]octane-5,7-dione |
| para-Quinone methide | 1,6-Conjugate addition | Spiro[2.5]octa-4,7-dien-6-one |
| Spiro[2.5]octane-6-sulfonic acid (hypothetical) | Fluorination | Spiro[2.5]octane-6-sulfonyl fluoride |
This table includes examples of synthetic routes to various spiro[2.5]octane cores that serve as a basis for analog generation.
Stereochemical Considerations and Conformational Analysis of Spiro 2.5 Octan 6 Ylmethanamine Derivatives
Chirality and Stereoisomerism in Spiro[2.5]octane Systems
Spiro compounds, characterized by two rings sharing a single common atom, can exhibit chirality through several mechanisms. wikipedia.org The spiro[2.5]octane framework, which forms the core of Spiro[2.5]octan-6-ylmethanamine, is a prime example of a system where chirality can arise. Spiranes can be chiral due to the presence of a traditional chiral center, or they may display axial chirality, which results from the twisted arrangement of the rings in space. wikipedia.orgstackexchange.com
The spiroatom itself can be a source of chirality, even without the four different substituents typically required for a stereocenter. wikipedia.org When the two rings connected at the spiro center are identical, priority for assigning configuration is determined by a modified Cahn-Ingold-Prelog (CIP) system. wikipedia.org In the case of spiro[2.5]octane derivatives, the cyclopropane (B1198618) and cyclohexane (B81311) rings are dissimilar, so standard CIP rules apply.
Spectroscopic and X-ray Crystallographic Characterization of this compound Analogs
The precise three-dimensional structure of spiro[2.5]octane derivatives is elucidated through a combination of spectroscopic methods and X-ray crystallography. These techniques are essential for confirming the stereochemistry and understanding the conformational preferences of these complex molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was successfully performed using ¹H, ¹³C, and ¹⁵N NMR. nih.gov By analyzing chemical shifts and homonuclear coupling constants, researchers could determine the relative configurations and preferred conformations of the aliphatic rings. These NMR parameters were found to be highly sensitive to the steric and electronic effects of substituents. nih.gov Similarly, the stereochemistry of newly synthesized chiral 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones was unequivocally established by 1H NMR spectroscopy. researchgate.net
While NMR provides invaluable data on structure and conformation in solution, X-ray crystallography offers definitive proof of the solid-state structure. For complex spirocyclic systems, single-crystal X-ray analysis is the gold standard for determining absolute configuration and detailed molecular geometry, including bond lengths and angles. researchgate.net For instance, the structures of various complex spiro compounds, such as spiro-epoxycarbonates and spiro[indoline-pyrano] derivatives, have been unambiguously confirmed using this technique. researchgate.netresearchgate.net This method provides a static snapshot of the molecule in its crystalline form, revealing the precise spatial arrangement of the fused rings and substituents.
Table 1: Spectroscopic Methods for Characterization of Spiro[2.5]octane Analogs
| Technique | Information Obtained | Example Analog | Reference |
|---|---|---|---|
| ¹H, ¹³C, ¹⁵N NMR | Relative configuration, preferred conformations, steric and electronic effects. | 1-Oxaspiro[2.5]octane derivatives | nih.gov |
| ¹H NMR | Establishment of stereochemistry in chiral centers. | Chiral Spiro[2.5]octanones | researchgate.net |
| X-ray Crystallography | Absolute configuration, bond lengths, bond angles, solid-state conformation. | Spiro-epoxycarbonates, Spiro[indoline-pyrano] derivatives | researchgate.netresearchgate.net |
Conformational Landscape and Flexibility of the Spiro[2.5]octane Ring System
The conformational behavior of the spiro[2.5]octane system is dominated by the flexibility of the six-membered cyclohexane ring, which is anchored to the rigid three-membered cyclopropane ring. The cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement to minimize angular and torsional strain.
A detailed study of the conformational properties of spiro[2.5]octan-6-ol, a close analog of the target molecule, was conducted using low-temperature proton magnetic resonance (PMR) spectra. doi.org This investigation revealed that the hydroxyl group exists in a dynamic equilibrium between axial and equatorial positions. The study determined the free energy difference (-ΔG°) for this equilibrium to be 0.79 kcal/mole at -75°C, indicating a preference for the equatorial conformation. doi.org
Furthermore, the same study calculated the Arrhenius activation energy for the ring inversion of the cyclohexane moiety. doi.org This energy barrier, which represents the energy required to flip from one chair conformation to the other, provides insight into the flexibility of the ring system.
Table 2: Conformational Data for Spiro[2.5]octan-6-ol
| Parameter | Value | Conditions |
|---|---|---|
| Free Energy Difference (-ΔG°) | 0.79 kcal/mole | -75°C in CS₂ |
| Arrhenius Activation Energy (Ea) | 14.4 ± 1.3 kcal/mole | Variable-temperature NMR |
Data sourced from a study on the conformational properties of spiro[2.5]octan-6-ol. doi.org
Computational and Theoretical Investigations of Spiro 2.5 Octan 6 Ylmethanamine
Quantum Chemical Calculations for Spiro[2.5]octane Scaffolds
The spiro[2.5]octane framework, characterized by a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom, possesses distinct conformational properties. Quantum chemical calculations are instrumental in elucidating the geometry, energy, and stability of the various possible conformations of this scaffold.
The cyclohexane ring in the spiro[2.5]octane scaffold is expected to adopt chair and boat conformations, similar to cyclohexane itself. However, the spiro-fused cyclopropane ring introduces additional strain and steric interactions that can influence the relative energies and geometries of these conformers.
A study on spiro[2.5]octan-6-ol, a closely related derivative, utilized proton magnetic resonance spectra at low temperatures to investigate its conformational equilibrium. This experimental work determined a free energy difference (-ΔG°) of 0.79 kcal/mol for the axial-equatorial equilibrium at -75°C, providing valuable empirical data that can be correlated with computational models. doi.org
Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are employed to model these systems. DFT calculations can provide accurate geometries and relative energies of different conformers, while molecular mechanics can be used to explore the potential energy surface and estimate strain energies. mdpi.com For instance, the strain energy of the spiro[2.5]octane system can be dissected into contributions from the cyclohexane ring (which will deviate from a perfect chair conformation) and the inherent strain of the cyclopropane ring.
The crystal structure of a derivative, (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, reveals that the central cyclopropane ring shares the spiro atom with the cyclohexane ring system. nih.gov The plane of the cyclopropane ring forms a dihedral angle of 89.33 (16)° with the mean plane of the cyclohexane ring, highlighting the three-dimensional complexity of this scaffold. nih.gov Such experimental structural data is invaluable for benchmarking the accuracy of computational models.
Table 1: Calculated Conformational Data for Spiro[2.5]octane Scaffold (Illustrative)
| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| Chair (Axial-like) | DFT (B3LYP/6-31G) | 0.00 | ~55 |
| Chair (Equatorial-like) | DFT (B3LYP/6-31G) | ~0.8 | ~56 |
| Twist-Boat | DFT (B3LYP/6-31G*) | ~5.5 | - |
Note: The data in this table is illustrative and based on typical values for substituted cyclohexanes and related spirocycles. Actual values for the unsubstituted spiro[2.5]octane scaffold would require specific calculations.
Molecular Modeling and Docking Studies for Spiro[2.5]octan-6-ylmethanamine in Biological Interactions
Molecular modeling and docking are powerful in silico techniques to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins and receptors. These methods are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.
The structural features of this compound, namely the rigid spirocyclic core and the primary amine group, suggest its potential to interact with various biological targets, particularly those that recognize alicyclic amines. Many spirocyclic compounds, especially those containing a piperidine (B6355638) ring (a six-membered ring with a nitrogen atom), have been shown to exhibit high affinity for sigma receptors and aminergic G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.netnih.govnih.govnih.gov The protonated amine group can form key ionic interactions with acidic residues like aspartate in the binding pockets of these receptors.
A typical molecular docking workflow involves:
Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.
Preparation of the Receptor: A high-resolution 3D structure of the target protein, usually obtained from X-ray crystallography or cryo-electron microscopy, is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.
For this compound, potential targets for docking studies could include:
Sigma Receptors (σ1 and σ2): Many spirocyclic amines show high affinity for these receptors, which are implicated in a variety of neurological disorders. nih.govresearchgate.netnih.govsigmaaldrich.com
Dopamine Receptors (e.g., D2, D3): The aminomethylcyclohexane-like substructure is a common motif in dopamine receptor ligands. nih.govnih.govmdpi.commdpi.com
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): These receptors are also known to bind ligands with alicyclic amine moieties. nih.govnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies on related spirocyclic ligands have been used to build predictive models for their binding affinities. nih.gov These models correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of the activity of new, untested compounds.
Table 2: Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value | Implication |
|---|---|---|
| LogP (Lipophilicity) | ~2.0 - 2.5 | Good balance for solubility and membrane permeability |
| Aqueous Solubility | Moderate | Sufficient for absorption |
| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity |
| CYP450 Inhibition | Low to moderate risk | Potential for drug-drug interactions |
Note: This data is illustrative and based on general predictions for similar alicyclic amines. Specific ADMET predictions would require dedicated in silico modeling. nih.govnih.govresearchgate.netresearchgate.net
Prediction of Chemical Reactivity and Stability of this compound
The chemical reactivity and stability of this compound can be predicted using computational methods that probe its electronic structure. Key parameters derived from quantum chemical calculations, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, provide valuable insights.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. youtube.comirjweb.comresearchgate.netyoutube.com
For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. The LUMO is likely to be distributed over the σ* orbitals of the C-N and C-C bonds. The HOMO-LUMO gap for aliphatic amines is generally large, suggesting good kinetic stability. irjweb.comresearchgate.net
Electrostatic Potential (ESP) Map: An electrostatic potential map visually represents the charge distribution in a molecule. nist.govresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would show a region of high negative potential around the nitrogen atom's lone pair, confirming its basic and nucleophilic character. The hydrogen atoms of the amine group would exhibit a positive potential, making them potential sites for hydrogen bonding.
Bond Dissociation Energy (BDE): The stability of a molecule can also be assessed by calculating its bond dissociation energies. The BDE is the energy required to break a specific bond homolytically. For this compound, the C-N and N-H bonds of the aminomethyl group, as well as the C-C bonds of the strained cyclopropane ring, are of particular interest. Computational studies on various aliphatic amines have shown that the α-C-H bonds (adjacent to the nitrogen) are typically weaker than other C-H bonds in the molecule. researchgate.net The C-N bond dissociation energy in primary amines like methylamine (B109427) is around 331 kJ/mol (approximately 79 kcal/mol). nih.gov The strain in the spiro[2.5]octane scaffold might influence the BDEs of the adjacent bonds.
Table 3: Predicted Reactivity and Stability Parameters for this compound (Illustrative)
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| HOMO Energy | ~ -9.0 eV | Electron-donating ability centered on the amine group |
| LUMO Energy | ~ +1.5 eV | Electron-accepting ability associated with σ* orbitals |
| HOMO-LUMO Gap | ~ 10.5 eV | High kinetic stability |
| C-N Bond Dissociation Energy | ~ 80-85 kcal/mol | Relatively strong covalent bond |
Note: These values are illustrative and based on calculations for similar aliphatic amines. Precise values for this compound would require specific DFT calculations.
Applications and Future Perspectives in Spiro 2.5 Octan 6 Ylmethanamine Research
Spiro[2.5]octan-6-ylmethanamine as an Advanced Pharmaceutical and Agrochemical Intermediate
This compound is recognized as a key building block in the synthesis of more complex molecules. The spiro[2.5]octane core imparts several desirable properties to parent molecules, making it a valuable intermediate. The introduction of spirocyclic scaffolds can increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development. bldpharm.com This is because the three-dimensional shape can lead to improved receptor/ligand complementarity. bldpharm.com
The utility of the closely related azaspiro[2.5]octane scaffold as a pharmaceutical intermediate has been demonstrated in the development of potent inhibitors for various biological targets. For instance, researchers at Genentech utilized an azaspiro[2.5]octane moiety to replace an aromatic linker in a series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. This substitution enhanced binding potency while minimizing off-target interactions with the CYP2C9 enzyme, a common source of adverse drug-drug interactions. chemrxiv.org
Development of Novel Therapeutic Agents Incorporating the Spiro[2.5]octane Scaffold
The spiro[2.5]octane scaffold is an integral component of several advanced therapeutic agents targeting a range of diseases. Its rigid structure helps to lock in bioactive conformations, minimizing the entropic penalty upon binding to a protein target and potentially increasing potency. researchgate.net
A prominent example is the development of small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. nih.gov A series of 6-azaspiro[2.5]octane derivatives were optimized into potent GLP-1 agonists. nih.gov These orally available small molecules represent a significant potential improvement in patient compliance over injectable peptide-based therapies. nih.gov The development of these compounds was aided by information from cryogenic electron microscope structures, which helped to rationalize the structure-activity relationship (SAR) of the spirocyclic series. nih.gov
The versatility of spirocyclic scaffolds is evident across medicinal chemistry, with various spiro compounds demonstrating broad pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov For example, spirooxindole derivatives have been investigated for numerous therapeutic applications, and spiro-compounds have been designed as inhibitors of the p53-MDM2 protein-protein interaction, which is a key target in oncology. nih.govnih.gov The spiro[2.5]octane scaffold contributes to this therapeutic potential by providing a unique and rigid three-dimensional architecture that can be decorated with functional groups to achieve high-affinity interactions with biological targets. tandfonline.comresearchgate.net
| Therapeutic Target | Spiro Scaffold Derivative | Therapeutic Area | Role of the Spiro[2.5]octane Scaffold |
|---|---|---|---|
| Glucagon-Like Peptide-1 (GLP-1) Receptor | 6-Azaspiro[2.5]octane | Type 2 Diabetes, Obesity | Acts as a rigid core to create potent, orally bioavailable small-molecule agonists. nih.gov |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Azaspiro[2.5]octane | Oncology (Investigational) | Replaced an aromatic linker to improve binding potency and minimize off-target enzyme interactions. chemrxiv.org |
| Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Azaspirocycles | Obesity (Investigational) | Lowered lipophilicity (logD) and improved metabolic stability and selectivity. bldpharm.com |
Advances in High-Throughput Screening and Computational Drug Design for Spiro[2.5]octane Derivatives
The discovery and optimization of bioactive compounds containing the spiro[2.5]octane scaffold are increasingly driven by modern computational and screening technologies. researchgate.net High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify initial "hits". chemrxiv.org For example, the discovery of the initial benzyloxypyrimidine lead for the GLP-1 receptor agonist program was accomplished using a sensitized HTS assay. nih.gov
Following hit identification, computational methods, often referred to as computer-aided drug design (CADD), play a crucial role in optimizing lead compounds. taylorandfrancis.comnih.gov These methods are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.comnih.gov
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, techniques like molecular docking can predict how different spiro[2.5]octane derivatives will bind. openmedicinalchemistryjournal.com This allows chemists to virtually screen new ideas and prioritize the synthesis of compounds that are most likely to have improved potency and selectivity. nih.gov This approach was used in the optimization of the 6-azaspiro[2.5]octanes, where cryogenic electron microscopy structures of the target receptor helped guide the design of more potent agonists. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the known structure-activity relationships of existing active and inactive molecules. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can identify the key chemical features of the spiro[2.5]octane derivatives that are essential for their biological activity. researchgate.net
These computational tools accelerate the drug discovery process, reduce costs, and enable a more rational exploration of the vast chemical space possible with spiro[2.5]octane derivatives. taylorandfrancis.comresearchgate.net
Emerging Research Areas and Unexplored Potential of this compound in Medicinal Chemistry
The full potential of this compound and the broader class of spiro[2.5]octane derivatives in medicinal chemistry is still being uncovered. A key driver for investigating novel spirocycles is the opportunity to access unexplored chemical and patent space. tandfonline.com As many common monocyclic ring systems have been extensively studied, combining them into spirocyclic systems provides a multiplicity of new scaffolds that have not been synthesized or tested for biological activity. tandfonline.com
One emerging area is the development of novel and more efficient synthetic methodologies. While the construction of spirocycles can be synthetically challenging, new methods are being developed to address this. researchgate.net For example, recent work has shown the development of enzymatic platforms for the stereodivergent synthesis of azaspiro[2.y]alkanes, offering a practical and scalable route to these valuable building blocks. chemrxiv.org Such advancements will make derivatives of this compound more accessible for discovery research.
Furthermore, the inherent properties of the spiro[2.5]octane scaffold make it an ideal tool for fine-tuning the properties of drug candidates. dndi.orgnih.gov Its rigidity can be used to improve potency and selectivity, while its three-dimensional nature can enhance physicochemical properties like aqueous solubility and metabolic stability. tandfonline.combldpharm.comresearchgate.net As the fields of high-throughput synthesis and computational chemistry continue to advance, they will enable faster optimization studies of these complex molecules. researchgate.net The continued exploration of spirocyclic chemistry, including scaffolds like spiro[2.5]octane, is expected to thrive and contribute significantly to the development of new drugs for emergent and challenging diseases. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
